
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a nitro group and a propan-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the propan-2-yloxy group under controlled conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the methylation of the pyridine ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The propan-2-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce corresponding oxides.
科学的研究の応用
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to modulate biological pathways. The pyridine ring’s structure allows for binding to active sites of enzymes, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-methyl-3,6-dihydro-2H-pyridin-4-amine: Shares the pyridine ring structure but lacks the nitro and propan-2-yloxy groups.
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline: Contains a similar pyridine ring but with different substituents.
Uniqueness
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC名 |
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H19N3O3/c1-10(2)20-14-13(17(18)19)5-4-12(15-14)11-6-8-16(3)9-7-11/h4-6,10H,7-9H2,1-3H3 |
InChIキー |
NZTSVCTYLCOZDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=N1)C2=CCN(CC2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


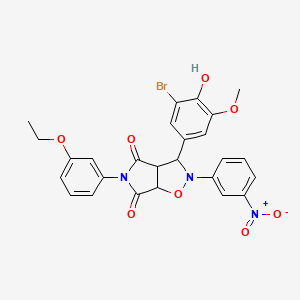
![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
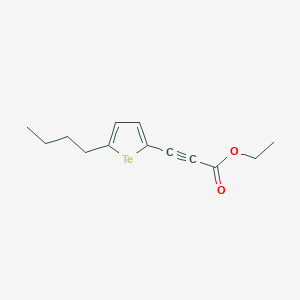
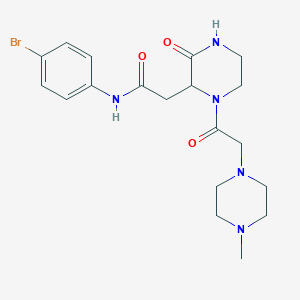
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
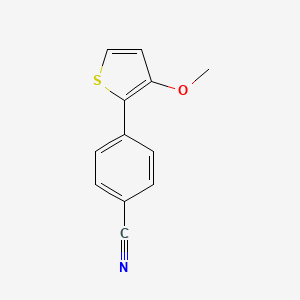
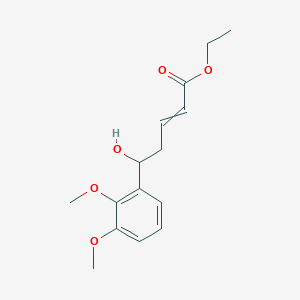
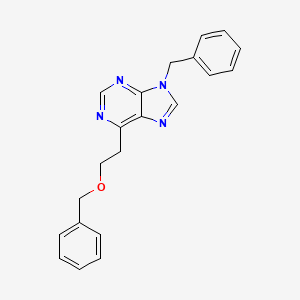
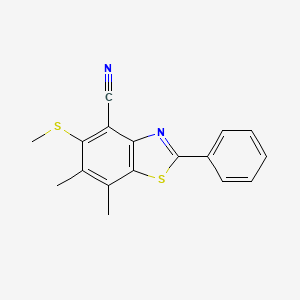
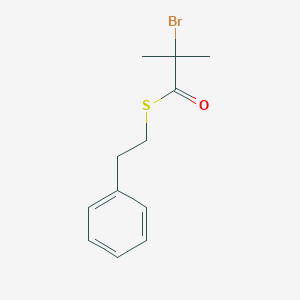
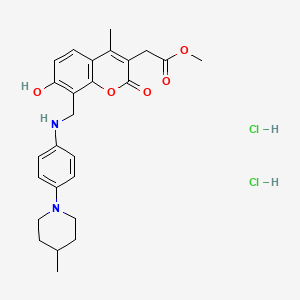
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
